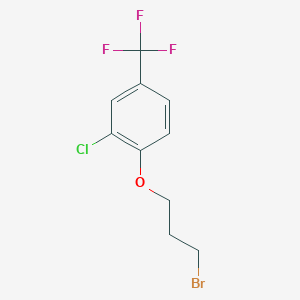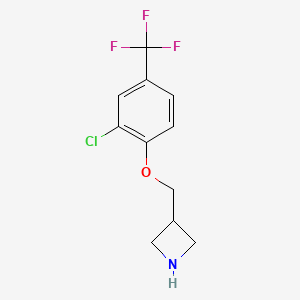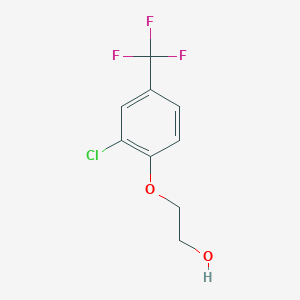
2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanol is an organic compound that features a phenoxy group substituted with chloro and trifluoromethyl groups, and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanol typically involves the nucleophilic substitution reaction of 2-chloro-4-(trifluoromethyl)phenol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack on the ethylene oxide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions: 2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic or neutral conditions.
Major Products:
Oxidation: Formation of 2-(2-chloro-4-(trifluoromethyl)phenoxy)acetaldehyde or 2-(2-chloro-4-(trifluoromethyl)phenoxy)acetone.
Reduction: Formation of 2-(2-chloro-4-(trifluoromethyl)phenoxy)ethane.
Substitution: Formation of 2-(2-azido-4-(trifluoromethyl)phenoxy)ethanol or 2-(2-mercapto-4-(trifluoromethyl)phenoxy)ethanol.
科学研究应用
2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the chloro and trifluoromethyl groups can enhance its binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
- 2-(2-Chloro-4-(trifluoromethyl)phenoxy)acetic acid
- 2-(2-Chloro-4-(trifluoromethyl)phenoxy)propane
- 2-(2-Chloro-4-(trifluoromethyl)phenoxy)butanol
Comparison: Compared to its analogs, 2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanol is unique due to its ethanol moiety, which imparts distinct chemical and physical properties. This compound exhibits higher solubility in polar solvents and can participate in additional hydrogen bonding interactions, making it more versatile in various applications .
属性
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2/c10-7-5-6(9(11,12)13)1-2-8(7)15-4-3-14/h1-2,5,14H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKGAYRSJCDNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
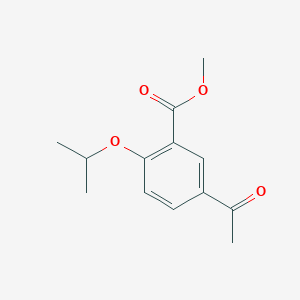
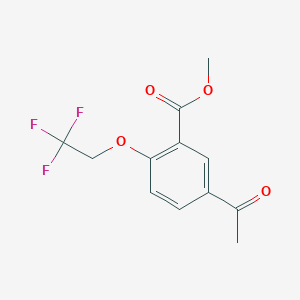
![N-[(2-iodophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B8169143.png)
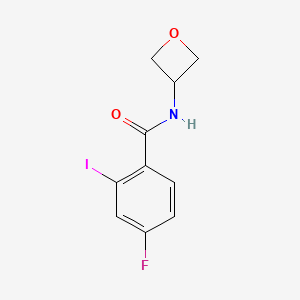
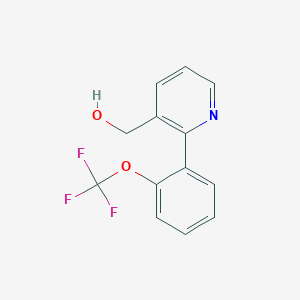
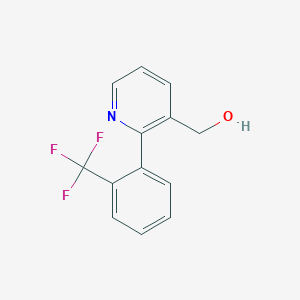
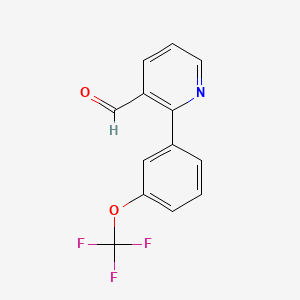
![6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B8169178.png)
![6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B8169185.png)
![6-Bromo-3-(cyclopropylmethyl)-5-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B8169190.png)
![6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B8169196.png)
![6-Bromo-5-methoxy-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B8169205.png)
